molecular formula C11H12N2O3S B1421962 ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate CAS No. 1286695-39-3

ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate

Cat. No.: B1421962
CAS No.: 1286695-39-3
M. Wt: 252.29 g/mol
InChI Key: OFYPKIPBVSHRHA-UHFFFAOYSA-N
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Description

Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methylthiazole with diethyl ethoxymethylenemalonate. This reaction is carried out under reflux conditions in xylene at 135°C for 2 hours, allowing for the removal of ethanol as a byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and controlled temperature environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate include other thiazolopyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-4-16-10(15)9-7(3)13-8(14)5-6(2)12-11(13)17-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPKIPBVSHRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C=C(N=C2S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate
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ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate

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